N-(1-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
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Overview
Description
N-(1-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, commonly known as APBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. APBA is a selective sigma-1 receptor agonist and has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects.
Mechanism of Action
APBA binds to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor by APBA leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
APBA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. APBA has also been found to have analgesic effects in animal models of neuropathic pain. Additionally, APBA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using APBA in lab experiments is its selective binding to the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using APBA is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on APBA. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the potential therapeutic applications of APBA in other diseases, such as multiple sclerosis and neuropathic itch. Additionally, further studies are needed to elucidate the exact mechanism of action of APBA and its downstream signaling pathways.
Synthesis Methods
The synthesis of APBA involves the reaction of 1-adamantylamine with 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity of the product can be improved through recrystallization.
Scientific Research Applications
APBA has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. Studies have shown that APBA can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. It has also been found to exhibit neuroprotective effects in Parkinson's disease models.
properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C21H25N3O/c1-3-15(10-19(4-1)25-20-22-5-2-6-23-20)14-24-21-11-16-7-17(12-21)9-18(8-16)13-21/h1-6,10,16-18,24H,7-9,11-14H2 |
InChI Key |
XCQZMJWGRODHSU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
Origin of Product |
United States |
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